5'-Deoxy-5'-(dimethyl-lambda~4~-sulfanyl)adenosine
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Overview
Description
5'-(dimethylsulfonio)-5'-deoxyadenosine is a nucleobase-containing molecular entity.
Scientific Research Applications
Chemiluminescence Studies
The compound's analogs have been utilized in chemiluminescence studies. For instance, sulfanyl-substituted dioxetanes, closely related to 5'-Deoxy-5'-(dimethyl-lambda4-sulfanyl)adenosine, demonstrated the ability to emit light upon base-induced decomposition, offering potential applications in bioanalytical chemistry and molecular imaging (Watanabe et al., 2010).
Enzymatic Activity and Inhibition
Studies have explored the role of similar compounds in enzymatic processes. 5'-Deoxy-5'-(dimethyl-lambda4-sulfanyl)adenosine analogs have been shown to inhibit S-adenosyl-L-homocysteine hydrolase, which is significant in understanding and potentially manipulating metabolic pathways (Wnuk et al., 1997).
Role in Nucleic Acid Metabolism
Research has indicated that derivatives of this compound play a critical role in nucleic acid metabolism. For example, 5'-Deoxy-5'-methylthioadenosine, a related molecule, is involved in the methionine recycling pathways, which is crucial for understanding cellular metabolism and drug design, particularly in antimalarial therapies (Sufrin et al., 1995).
Structural Analysis and Crystallography
Structural analysis of compounds closely related to 5'-Deoxy-5'-(dimethyl-lambda4-sulfanyl)adenosine, such as 5'-deoxy-5'-thioadenosine derivatives, has been carried out to understand their molecular conformation and potential interactions, aiding in the design of more effective compounds for various applications, including therapeutic agents (Benghiat & Crooks, 1983).
Pharmaceutical Applications
This compound and its analogs have been examined for their pharmaceutical applications, particularly in the context of their interactions with enzymes and potential as drug precursors or inhibitors. For example, analogs have been investigated for their trypanocidal activity, indicating a potential use in developing treatments for trypanosomiasis (Bacchi et al., 1991).
Properties
CAS No. |
15648-76-7 |
---|---|
Molecular Formula |
C12H18N5O3S+ |
Molecular Weight |
312.37 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium |
InChI |
InChI=1S/C12H18N5O3S/c1-21(2)3-6-8(18)9(19)12(20-6)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,3H2,1-2H3,(H2,13,14,15)/q+1/t6-,8-,9-,12-/m1/s1 |
InChI Key |
DVNIRPKXKMIDQU-WOUKDFQISA-N |
Isomeric SMILES |
C[S+](C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
C[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Synonyms |
S-methyl-5'-methylthioadenosine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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